molecular formula C12H20N2 B12933042 N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine

N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine

Cat. No.: B12933042
M. Wt: 192.30 g/mol
InChI Key: AEXPPRUUJRVFNW-UHFFFAOYSA-N
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Description

N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of phenylmethylamines This compound is characterized by the presence of an aminomethyl group attached to a benzyl ring, which is further connected to a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding alkane using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor, modulating the production of nitric oxide, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine is unique due to its specific structure, which allows it to interact selectively with nitric oxide synthase. This selectivity makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine

InChI

InChI=1S/C12H20N2/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13/h4-7,10H,8-9,13H2,1-3H3

InChI Key

AEXPPRUUJRVFNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=CC=CC(=C1)CN

Origin of Product

United States

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